6-Carboxysucrose

Beschreibung

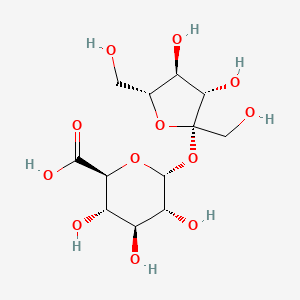

6-Carboxysucrose (Sucrose 6,1′-Dicarboxylic Acid, CAS 155533-83-8) is a bifunctional derivative of sucrose modified with carboxylic acid groups at the 6- and 1′-positions of the molecule (Figure 1). This structural alteration distinguishes it from native sucrose, imparting unique physicochemical and biochemical properties. The introduction of carboxyl groups enhances its utility in glycobiology and enzymology research, particularly as a substrate analog for studying glycosyltransferases and glycosidases .

The compound’s dual functionalization allows for chemical conjugation with biomolecules (e.g., proteins, lipids), making it a precursor for synthesizing glycoconjugates. Its applications span enzymatic specificity assays, glycan structural analysis, and carbohydrate profiling methodologies. The carboxylic acid groups also facilitate pH-dependent solubility, enabling its use in analytical separations and buffer systems .

Eigenschaften

Molekularformel |

C12H20O12 |

|---|---|

Molekulargewicht |

356.28 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H20O12/c13-1-3-4(15)9(19)12(2-14,23-3)24-11-7(18)5(16)6(17)8(22-11)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4-,5+,6+,7-,8+,9+,11-,12+/m1/s1 |

InChI-Schlüssel |

QBJMYQBOZZDDJJ-WLSRZBCRSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxysucrose involves the selective oxidation of sucrose to introduce a carboxyl group. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3). The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective oxidation of the desired hydroxyl group on the sucrose molecule.

Industrial Production Methods: Industrial production of 6-Carboxysucrose follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the product is achieved through crystallization and chromatography techniques to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Carboxysucrose undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.

Reduction: Reduction reactions can convert the carboxyl group back to a hydroxyl group.

Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alcohols for esterification, amines for amidation

Major Products:

Oxidation: Formation of dicarboxylic acids

Reduction: Formation of hydroxyl derivatives

Substitution: Formation of esters and amides

Wissenschaftliche Forschungsanwendungen

6-Carboxysucrose has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various sucrose derivatives.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products

Wirkmechanismus

The mechanism of action of 6-Carboxysucrose involves its interaction with various molecular targets and pathways. The carboxyl group allows it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and metabolic processes. In biological systems, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

6-Carboxysucrose vs. Sucrose (CAS 57-50-1)

Sucrose, a disaccharide of glucose and fructose, serves as the parent compound of 6-carboxysucrose. Key differences include:

- Enzymatic Interactions : Native sucrose is metabolized by invertases and sucrases, whereas 6-carboxysucrose acts as an inhibitor or alternative substrate due to steric and electronic modifications at the 6- and 1′-positions .

- Applications: Sucrose is primarily a energy source in organisms and a sweetener in industry. In contrast, 6-carboxysucrose is non-nutritive and specialized for probing enzyme mechanisms or synthesizing glycoconjugates .

6-Carboxysucrose vs. Glucose 6-Phosphate (CAS 299-31-0)

Glucose 6-phosphate (G6P), a phosphorylated hexose, shares functional-group modifications but differs fundamentally:

- Structure: G6P is a monosaccharide (glucose) with a phosphate ester at the 6-position, while 6-carboxysucrose is a disaccharide with carboxyl groups.

- Biochemical Role: G6P is a central metabolite in glycolysis, gluconeogenesis, and the pentose phosphate pathway.

- Chemical Reactivity : The phosphate group in G6P participates in energy transfer (e.g., ATP coupling), whereas the carboxyl groups in 6-carboxysucrose enable amide bond formation or coordination chemistry .

Data Table: Comparative Analysis

Enzymatic Studies

6-Carboxysucrose inhibits glycosidases by mimicking the transition state of sucrose hydrolysis. Kinetic studies reveal a 10-fold higher binding affinity for yeast invertase compared to sucrose, attributed to electrostatic interactions between carboxyl groups and active-site residues .

Analytical Chemistry

In HPLC, 6-carboxysucrose improves resolution of sucrose derivatives due to its ionizable groups, achieving a 90% recovery rate in carbohydrate profiling assays .

Notes and Considerations

- Handling: While 6-carboxysucrose is non-toxic under standard conditions, its carboxylic groups may irritate mucous membranes. Use PPE in accordance with laboratory safety protocols .

- Synthesis : Purification requires ion-exchange chromatography to remove unreacted succinic anhydride or byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.